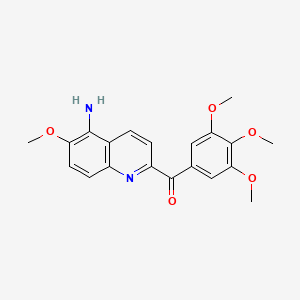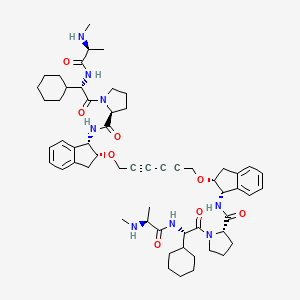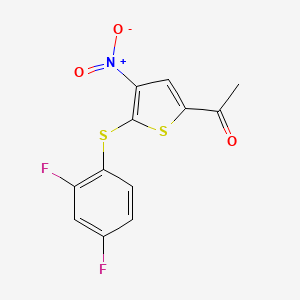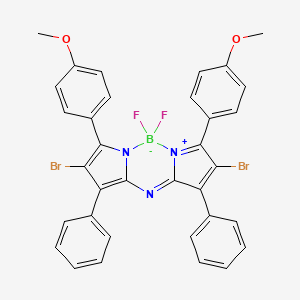
(5-Amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
MPT0B214 は、ヒト腫瘍細胞において顕著な抗腫瘍活性を示す、新規合成微小管阻害剤です。これは、有糸分裂の進行に不可欠な微小管の動態を破壊することによって機能します。 この化合物は、チューブリンのコルヒチン結合部位に強く結合することによって、さまざまなヒト腫瘍細胞株において細胞毒性を示しました .
準備方法
MPT0B214 の合成には、アロイルキノロンの位置異性体の作成が含まれます。 具体的な合成経路と反応条件は研究論文で詳細に説明されていますが、一般的には、重要な中間体の形成と最終的なカップリング反応を含む、有機合成の複数段階を伴います . 工業生産方法では、最終製品の純度と収率を確保しながら、これらの合成経路をスケールアップする可能性があります。
化学反応の分析
MPT0B214 は、主にチューブリンとの相互作用に焦点を当て、いくつかの種類の化学反応を起こします。 コルヒチンやビンブラスチンなどの他の微小管阻害剤と同様に、コルヒチン結合部位に結合することでチューブリンの重合を阻害します . これらの反応から生成される主な生成物は、破壊された微小管構造であり、腫瘍細胞における細胞周期停止とアポトーシスにつながります .
科学研究への応用
MPT0B214 は、特にがん治療の分野において、幅広い科学研究への応用を持っています。 ミトコンドリア/カスパーゼ9依存性経路を通じてアポトーシス性細胞死を誘導することが示されています . これは、多剤耐性がん細胞株を含むさまざまな悪性腫瘍の治療のための潜在的な候補になります . さらに、細胞死が発生する前に細胞を G2-M 期に停止させる能力は、細胞周期の動態と有糸分裂の進行の研究における潜在的な可能性を強調しています .
科学的研究の応用
MPT0B214 has a wide range of scientific research applications, particularly in the field of cancer treatment. It has been shown to induce apoptotic cell death through the mitochondria/caspase 9-dependent pathway . This makes it a potential candidate for treating various malignancies, including multidrug-resistant cancer cell lines . Additionally, its ability to arrest cells in the G2-M phase before cell death occurs highlights its potential in studying cell cycle dynamics and mitotic progression .
作用機序
類似化合物との比較
MPT0B214 は、コルヒチンやビンブラスチンなどの他の微小管阻害剤と作用機序が似ています . 多剤耐性がん細胞株においてアポトーシスを誘導する能力において独自の特性を示しました . これは、さらなる研究と潜在的な治療的応用のための貴重な化合物になります。 他の類似化合物には、パクリタキセルやドセタキセルが含まれます。これらは微小管を標的とするものですが、結合部位と作用機序が異なります .
特性
CAS番号 |
1215208-65-3 |
|---|---|
分子式 |
C20H20N2O5 |
分子量 |
368.38 |
IUPAC名 |
(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O5/c1-24-15-8-7-13-12(18(15)21)5-6-14(22-13)19(23)11-9-16(25-2)20(27-4)17(10-11)26-3/h5-10H,21H2,1-4H3 |
InChIキー |
HBQYPNDXFXSVNP-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
外観 |
white solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MPT0B214; MPT 0B214; MPT-0B214 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














